molecular formula C16H15IO3 B3606519 2,3-dimethylphenyl 3-iodo-4-methoxybenzoate

2,3-dimethylphenyl 3-iodo-4-methoxybenzoate

Cat. No.: B3606519
M. Wt: 382.19 g/mol
InChI Key: UALISCGXWJUESJ-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C16H15IO3. It is characterized by the presence of an iodine atom, a methoxy group, and two methyl groups attached to a benzoate structure.

Preparation Methods

The synthesis of 2,3-dimethylphenyl 3-iodo-4-methoxybenzoate typically involves the esterification of 3-iodo-4-methoxybenzoic acid with 2,3-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

2,3-Dimethylphenyl 3-iodo-4-methoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,3-Dimethylphenyl 3-iodo-4-methoxybenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,3-dimethylphenyl 3-iodo-4-methoxybenzoate exerts its effects depends on the specific application. In chemical reactions, the iodine atom often serves as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound. The ester linkage provides a site for hydrolysis or reduction, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar compounds to 2,3-dimethylphenyl 3-iodo-4-methoxybenzoate include:

    2,3-Dimethylphenyl 4-methoxybenzoate: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Iodo-4-methoxybenzoic acid: Contains the iodine and methoxy groups but lacks the ester linkage, leading to different chemical properties.

    2,3-Dimethylphenyl benzoate: Lacks both the iodine and methoxy groups, making it less reactive in certain types of chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications .

Properties

IUPAC Name

(2,3-dimethylphenyl) 3-iodo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO3/c1-10-5-4-6-14(11(10)2)20-16(18)12-7-8-15(19-3)13(17)9-12/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALISCGXWJUESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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